

Tetrabenzyl Pyrophosphate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Tetrabenzyl pyrophosphate

Cat. No.: B132407

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CAS Number: 990-91-0

An In-depth Review of a Key Phosphorylating Agent in Pharmaceutical Synthesis

Abstract

Tetrabenzyl pyrophosphate (TBPP) is a crucial reagent in organic chemistry, primarily utilized as a powerful phosphorylating agent. Its ability to introduce a phosphate monoester moiety into a range of molecules makes it an invaluable tool in the synthesis of various biologically active compounds, most notably in the development of prodrugs to enhance bioavailability. This technical guide provides a comprehensive overview of **Tetrabenzyl pyrophosphate**, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the pharmaceutical industry. Particular focus is given to its role in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug fosaprepitant.

Chemical and Physical Properties

Tetrabenzyl pyrophosphate is a white crystalline solid that is stable under recommended storage conditions.^[1] It is characterized by the presence of four benzyl groups attached to a pyrophosphate backbone, which contributes to its reactivity and solubility in organic solvents.^[2]

Property	Value	References
CAS Number	990-91-0	[3][4][5]
Molecular Formula	C ₂₈ H ₂₈ O ₇ P ₂	[3][4][5]
Molecular Weight	538.47 g/mol	[3][4][5]
Appearance	White to off-white powder or crystalline solid	[2][5][6]
Melting Point	63-66 °C	[1][3][6]
Solubility	Slightly soluble in water. Soluble in organic solvents.	[2][6]
Storage Conditions	Store at -20°C to <-15°C under an inert gas like nitrogen.	[3][4]

Spectroscopic Data

The structural identity of **Tetrabenzyl pyrophosphate** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Values	References
¹ H NMR (CDCl ₃)	δ: 5.10-5.13 (m, 8H), 7.33 (s, 20H)	[7]
¹³ C NMR (100 MHz, CDCl ₃)	δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)	[7]
³¹ P NMR (162 MHz, CDCl ₃)	δ: -12.3 (s, 2 P)	[7]
IR (CHCl ₃) cm ⁻¹	3012, 1498, 1456, 1381, 1292, 1021, 956	[7]
Mass Spectrometry (ES+)	m/z (rel intensity) 561 (100, M + Na) ⁺ , 539 (50, M + H) ⁺	[7]

Experimental Protocols

The synthesis of **Tetrabenzyl pyrophosphate** is most commonly achieved through the condensation of two molecules of dibenzyl phosphate. A widely used method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis of Tetrabenzyl pyrophosphate from Dibenzyl Phosphate using DCC

This procedure is a modification of an earlier synthesis by Todd.^{[7][8]}

Materials:

- Dibenzyl phosphate (DBP)
- 1,3-Dicyclohexylcarbodiimide (DCC)
- Isopropyl acetate
- Heptane
- Argon or Nitrogen gas

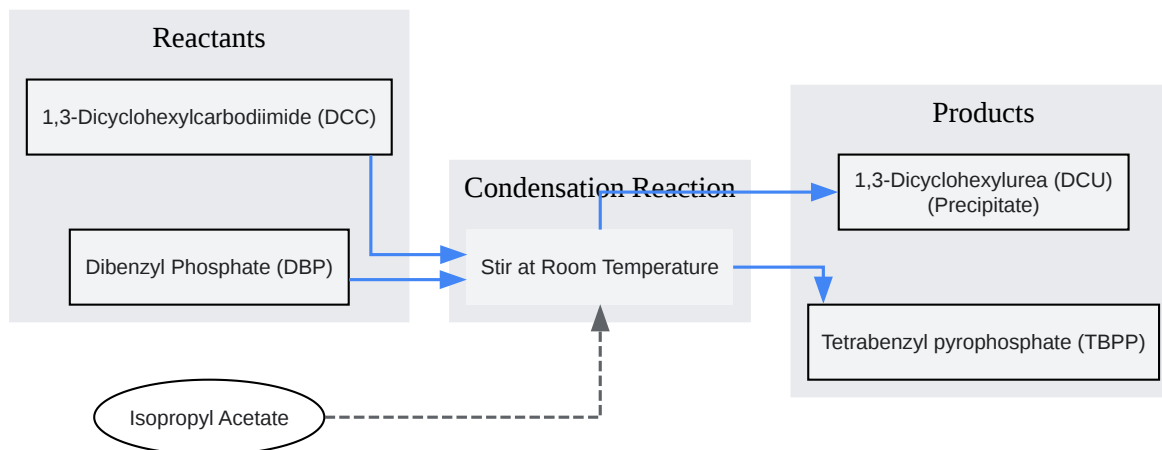
Equipment:

- Round-bottomed flask
- Overhead stirrer
- Thermocouple
- Addition funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- A solution of dibenzyl phosphate in isopropyl acetate is prepared in a round-bottomed flask equipped with an overhead stirrer and an inert gas inlet.[7]
- A solution of 1,3-dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution at room temperature.[7] DCC is a strong sensitizer and should be handled with care.[7]
- The reaction mixture is stirred at room temperature. The formation of a white precipitate of 1,3-dicyclohexylurea (DCU) is observed.[7]
- The reaction progress can be monitored by HPLC to ensure the consumption of dibenzyl phosphate.[6]
- Upon completion, the reaction mixture is filtered to remove the precipitated DCU. The filter cake is washed with isopropyl acetate.[6][7]
- The filtrate is concentrated under reduced pressure using a rotary evaporator. Care must be taken to avoid saturation of the solution.[7][8]
- Heptane is slowly added to the concentrated solution to induce crystallization of the product.[6][7]
- The mixture is cooled to approximately 5°C to maximize crystal formation.[7][8]
- The crystalline product is collected by filtration, washed with a cold mixture of heptane and isopropyl acetate, and dried under vacuum with a stream of argon or nitrogen.[6][7]
- The final product is a white crystalline solid with a yield of 88-96%.[7][8]

Note: All operating temperatures should be kept at or below room temperature due to the significant exothermic potential of both dibenzyl phosphate and **tetrabenzyl pyrophosphate**.
[7][8]



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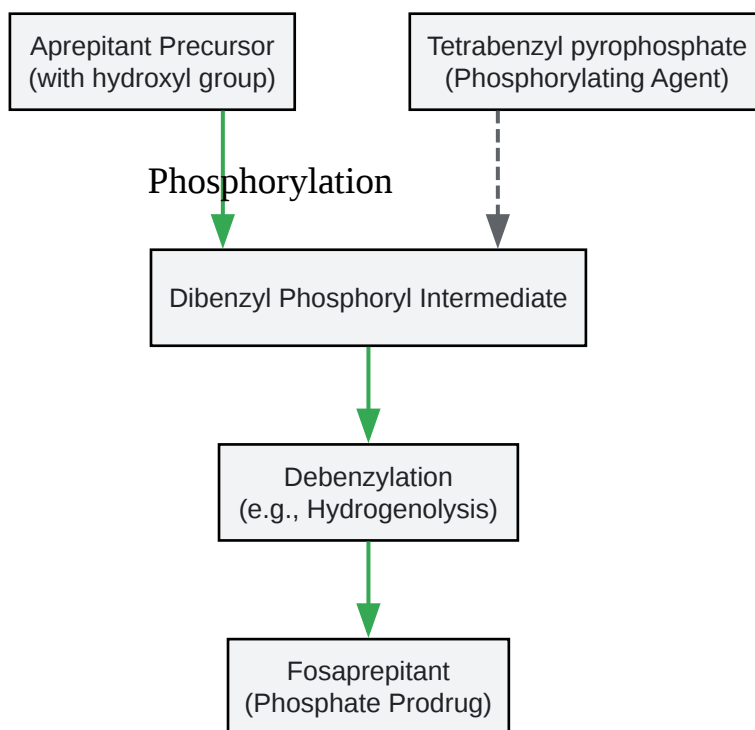
Synthesis of **Tetrabenzyl pyrophosphate** via DCC coupling.

Applications in Drug Development

Tetrabenzyl pyrophosphate is a versatile phosphorylating agent used in the synthesis of a wide variety of biologically active molecules.^[7] Its primary application lies in the preparation of phosphate prodrugs to improve the aqueous solubility and bioavailability of parent drug molecules, allowing for intravenous administration.^[9]

Synthesis of Fosaprepitant

A prominent example of its application is in the synthesis of fosaprepitant, the phosphate prodrug of aprepitant.^{[10][11]} Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).^[10] The phosphorylation of the hydroxyl group in the aprepitant precursor molecule is a key step facilitated by **Tetrabenzyl pyrophosphate**.



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Role of TBPP in the synthesis of Fosaprepitant.

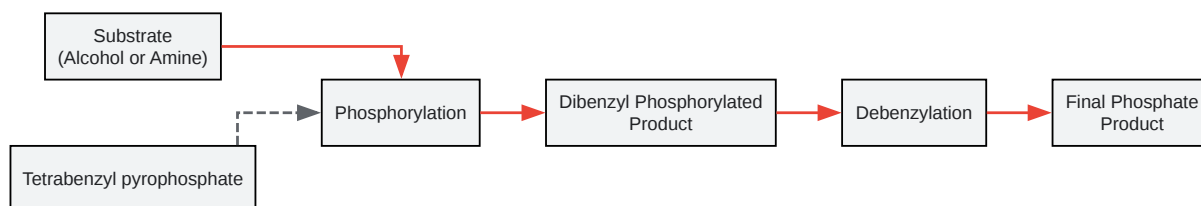
General Phosphorylation of Alcohols and Amines

Tetrabenzyl pyrophosphate is a mild and effective reagent for the phosphorylation of both alcohols and amines.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated, typically through catalytic hydrogenation, to yield the free phosphate.[7] This strategy has been employed in the synthesis of:

- Prodrugs of tachykinin receptor antagonists[7]
- Angiotensin II antagonists[7]
- 5-phosphatase inhibitors[7]
- DHQ synthase inhibitors[7]
- EPSP synthase inhibitors[7]
- HIV protease inhibitors[7]

- SH2 domain inhibitors[7]
- Antifungal and antitumor agents[7]

The general workflow for the phosphorylation and subsequent deprotection is illustrated below.



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General workflow for phosphorylation using TBPP.

Safety and Handling

Tetrabenzyl pyrophosphate is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents.[1]

Conclusion

Tetrabenzyl pyrophosphate (CAS 990-91-0) is a highly valuable reagent for the scientific and drug development community. Its efficacy as a phosphorylating agent has made it a cornerstone in the synthesis of numerous phosphate-containing biologically active molecules, particularly in the development of intravenous prodrugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and pharmaceutical manufacturing.

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